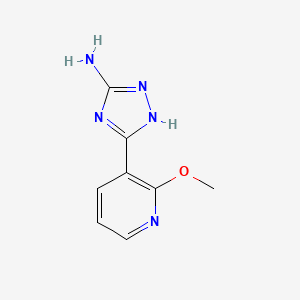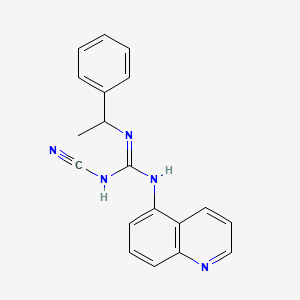
5-Amino-3-(2-methoxy-3-pyridyl)-1H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-3-(2-methoxy-3-pyridyl)-1H-1,2,4-triazole: is a heterocyclic compound that features a triazole ring substituted with an amino group and a methoxy-pyridyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(2-methoxy-3-pyridyl)-1H-1,2,4-triazole typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and nitriles under acidic or basic conditions.
Substitution Reactions: The introduction of the amino group and the methoxy-pyridyl group can be achieved through nucleophilic substitution reactions. For instance, the amino group can be introduced by reacting the triazole ring with ammonia or an amine, while the methoxy-pyridyl group can be introduced through a reaction with a methoxy-pyridine derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro derivatives back to the amino group.
Substitution: The compound can participate in various substitution reactions, such as halogenation or alkylation, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens (chlorine, bromine) or alkyl halides can be used under appropriate conditions.
Major Products
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 5-Amino-3-(2-methoxy-3-pyridyl)-1H-1,2,4-triazole is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial, antifungal, or anticancer activities, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the development of agrochemicals, such as herbicides or pesticides, due to its potential biological activity. It may also find applications in materials science for the creation of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-Amino-3-(2-methoxy-3-pyridyl)-1H-1,2,4-triazole depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of specific pathways. For example, it could inhibit the activity of a particular enzyme, thereby affecting a metabolic pathway and exerting its therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
5-Amino-1H-1,2,4-triazole: Lacks the methoxy-pyridyl group, which may result in different biological activities and chemical properties.
3-(2-Methoxy-3-pyridyl)-1H-1,2,4-triazole:
5-Amino-3-(2-chloro-3-pyridyl)-1H-1,2,4-triazole: Substitutes the methoxy group with a chloro group, potentially altering its chemical and biological properties.
Uniqueness
The presence of both the amino group and the methoxy-pyridyl group in 5-Amino-3-(2-methoxy-3-pyridyl)-1H-1,2,4-triazole makes it unique compared to its similar compounds. These functional groups contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C8H9N5O |
|---|---|
Peso molecular |
191.19 g/mol |
Nombre IUPAC |
5-(2-methoxypyridin-3-yl)-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C8H9N5O/c1-14-7-5(3-2-4-10-7)6-11-8(9)13-12-6/h2-4H,1H3,(H3,9,11,12,13) |
Clave InChI |
UQPHCMZMQIZRMD-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC=N1)C2=NC(=NN2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 5-fluorobenzo[c]isoxazole-3-carboxylate](/img/structure/B13659436.png)


![7-(Bromomethyl)benzo[d]isothiazole](/img/structure/B13659469.png)


![2-(1-((2'-(2H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)-N,N-dimethylethanethioamide potassium salt trihydrate](/img/structure/B13659486.png)


![2-Chloro-5-(phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13659496.png)




